(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate
Description
(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a methoxyaniline moiety, and a pentanoate ester, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-15(21(25)16-9-4-3-5-10-16)27-20(24)14-8-13-19(23)22-17-11-6-7-12-18(17)26-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBYBWLOUOTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate phenylpropanone derivative and a methoxyaniline derivative, followed by esterification with a pentanoic acid derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies focus on understanding its mechanism of action and optimizing its efficacy and safety.
Industry
Industrially, (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione
- 6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol
Uniqueness
Compared to similar compounds, (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate stands out due to its unique combination of functional groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
